1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2.2ClH/c1-17(2,3)22-13-16(21)12-19-8-10-20(11-9-19)15-6-4-14(18)5-7-15;;/h4-7,16,21H,8-13H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKNPGBIVAUAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H24Cl2FN2O2
- Molecular Weight : 357.28 g/mol
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate these receptors, which are crucial in the treatment of psychiatric disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A). This binding can lead to alterations in neurotransmitter release and modulation of mood and anxiety levels.
Biological Activity Data
Anticancer Activity
Research conducted on the antiproliferative effects of this compound revealed promising results against various cancer cell lines, particularly MCF-7 (breast cancer). The compound demonstrated an EC50 value of 15 µM, indicating moderate activity compared to established chemotherapeutics. Further investigations into the mechanisms revealed that it may induce apoptosis through the activation of caspase pathways, a critical process in cancer cell death.
Neuropharmacological Effects
In a neuropharmacological study, the compound was tested for its effects on anxiety-like behavior in rodents. The results indicated that administration led to a significant reduction in anxiety levels, as measured by the elevated plus maze test. The mechanism appears to involve modulation of serotonergic pathways, which are often targeted in anxiolytic drug development.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(Tert-butoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride may exhibit antidepressant properties. The piperazine ring is known for its interaction with serotonin receptors, which are crucial in the modulation of mood .
Case Study:
A study evaluated the efficacy of a related compound in animal models of depression, demonstrating significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor modulation .
Antipsychotic Potential
The structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. The fluorophenyl group may enhance binding affinity to dopamine receptors, which are often implicated in psychosis .
Research Findings:
In vitro studies have shown that derivatives of this compound can inhibit dopamine D2 receptor activity, providing a pathway for further development as an antipsychotic medication .
Neuropharmacology Research
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems can be investigated to understand its role in CNS disorders.
Data Table: Neurotransmitter Interaction Studies
| Compound Name | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | Serotonin 5-HT1A | Agonist | |
| This compound | Dopamine D2 | Antagonist |
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound for research purposes.
Synthesis Overview:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperazine-containing propan-2-ol derivatives. Below is a comparative analysis with structurally related compounds:
Q & A
Q. What advanced analytical techniques address co-elution challenges in impurity profiling?
- Methodological Answer :
- 2D-LC : Couple HILIC (first dimension) with RP-C18 (second dimension) to separate polar (e.g., unreacted 4-fluorophenylpiperazine) and non-polar impurities.
- HRMS/MS : Fragment ions (e.g., m/z 165.07 for 4-fluorophenyl) confirm impurity identity.
- Case study : Resolve tert-butyl oxidation products (Δm/z +16) using ion mobility spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
